(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane
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Overview
Description
(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C11H13FOS. This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylsulfane group attached to a phenyl ring. It is a colorless to light yellow liquid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 4-cyclopropoxy-2-fluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H2O2) in the presence of a metal catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-Fluorothioanisole
- 4-Fluorophenyl methyl sulfide
Uniqueness
(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and applications.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11FOS/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
LSKPBNZZBSOANV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
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